molecular formula C3H5N5O2 B1268163 4-Amino-1,2,5-oxadiazole-3-carbohydrazide CAS No. 246048-72-6

4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B1268163
CAS No.: 246048-72-6
M. Wt: 143.1 g/mol
InChI Key: ASQCREDXLDLPDJ-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-oxadiazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C3H5N5O2. It is known for its unique structure, which includes an oxadiazole ring and a carbohydrazide group.

Mechanism of Action

Target of Action

4-Amino-1,2,5-oxadiazole-3-carbohydrazide is a compound that has been found to target various enzymes . These enzymes include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, gene expression, DNA topology, telomere length maintenance, and nucleotide metabolism .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis . By inhibiting this enzyme, the compound can disrupt DNA replication and thus inhibit cell proliferation . Similarly, by inhibiting HDAC, it can alter gene expression and induce cell cycle arrest .

Biochemical Pathways

The action of this compound affects several biochemical pathways. For example, by inhibiting thymidylate synthase, it disrupts the pathway of DNA synthesis . By inhibiting HDAC, it affects the pathway of gene expression . These disruptions can lead to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s molecular weight of 14311 g/mol suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include disruption of DNA synthesis, alteration of gene expression, induction of cell cycle arrest, and initiation of apoptosis . These effects can lead to the inhibition of cell proliferation, which is a desirable outcome in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Biochemical Analysis

Biochemical Properties

4-Amino-1,2,5-oxadiazole-3-carbohydrazide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including hydrolases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can modulate the activity of the enzymes. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action involves binding to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzyme activity, as well as changes in gene expression. For example, this compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation cascades and downstream signaling events . Additionally, it can interact with DNA and RNA, affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biological activity. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis . The threshold for these adverse effects depends on the specific animal model and the route of administration.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites. These metabolic transformations can influence the biological activity and toxicity of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, this compound can be transported across cell membranes by active transport mechanisms, leading to its accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, through the action of targeting signals and post-translational modifications. These localization events can modulate the activity of this compound, influencing its interactions with biomolecules and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or water. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1,2,4-oxadiazole-3-carbohydrazide
  • 3-Amino-4-azido-1,2,5-oxadiazole
  • 1,2,4-Triazole derivatives

Uniqueness

4-Amino-1,2,5-oxadiazole-3-carbohydrazide is unique due to its specific combination of an oxadiazole ring and a carbohydrazide group. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in the formation of coordination complexes and energetic materials .

Properties

IUPAC Name

4-amino-1,2,5-oxadiazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O2/c4-2-1(3(9)6-5)7-10-8-2/h5H2,(H2,4,8)(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQCREDXLDLPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337480
Record name 4-Amino-1,2,5-oxadiazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246048-72-6
Record name 4-Amino-1,2,5-oxadiazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Amino-1,2,5-oxadiazole-3-carbohydrazide a compound of interest in materials science?

A1: this compound has garnered attention in materials science, particularly in the development of energetic materials. This interest stems from the compound's ability to act as a multidentate ligand. [] Multidentate ligands can bind to metal ions through multiple atoms, forming stable complexes. This property is particularly relevant in the creation of new energetic materials, where the stability and sensitivity of metal-containing compounds are crucial factors.

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